molecular formula C21H28N2O2 B2919080 3-cyclohexyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide CAS No. 851404-90-5

3-cyclohexyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide

Cat. No.: B2919080
CAS No.: 851404-90-5
M. Wt: 340.467
InChI Key: QCEUUGGKAAKIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclohexyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide is a complex organic compound that features a cyclohexyl group, a quinoline derivative, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the quinoline core, followed by the introduction of the cyclohexyl group and the propanamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.

Scientific Research Applications

3-cyclohexyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may find applications in the development of new materials, pharmaceuticals, and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-cyclohexyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide include other quinoline derivatives and cyclohexyl-containing amides. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-cyclohexyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-15-7-9-17-14-18(21(25)23-19(17)13-15)11-12-22-20(24)10-8-16-5-3-2-4-6-16/h7,9,13-14,16H,2-6,8,10-12H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEUUGGKAAKIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.